![molecular formula C19H17N5O B7711788 N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7711788.png)
N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide
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Overview
Description
N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide, also known as PPNQ, is a chemical compound used in scientific research. It belongs to the class of pyrazoloquinoline derivatives and has been studied for its potential therapeutic applications. In
Scientific Research Applications
Synthesis and Photophysical Properties
1H-Pyrazolo[3,4-b]quinolines have been the subject of over 100 years of research, focusing on their synthesis and photophysical properties . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others .
Fluorescent Sensors
This class of compounds has potential use as fluorescent sensors. They are suitable for the detection of small inorganic cations such as lithium, sodium, barium, calcium, magnesium, cadmium, lead, and zinc in strongly polar solvents like acetonitrile .
Biological Properties
1H-Pyrazolo[3,4-b]quinolines have been studied for their biological properties . The structure of these compounds can be modified with a number of substituents that greatly influence their physical, photophysical, and biological properties .
Antiproliferative Activity
Some derivatives of this class of compounds have shown antiproliferative activity . This makes them potential candidates for the development of new therapeutic agents.
Synthetic Strategies and Approaches
There have been comprehensive studies reported on the synthetic strategies and approaches to 1H-Pyrazolo pyridine derivatives . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system, and their advantages and drawbacks are considered .
Mechanism of Action
Target of Action
Similar compounds in the pyrazoloquinoline class have shown potential as biologically active compounds .
Mode of Action
It’s known that the parent structure of this compound can be modified with a number of substituents that have a great influence on the physical, photophysical and biological properties .
Biochemical Pathways
Similar compounds in the pyrazoloquinoline class have been used as potential fluorescent sensors .
properties
IUPAC Name |
N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-2-11-24-18-15(12-14-5-3-4-6-16(14)21-18)17(23-24)22-19(25)13-7-9-20-10-8-13/h3-10,12H,2,11H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLPARUICKOWRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3E)-1-propyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]pyridine-4-carboxamide |
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